L-Buthionine

描述

L-Buthionine (specifically this compound-(S,R)-sulfoximine, L-BSO) is a synthetic amino acid analog and a potent inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis . By depleting intracellular GSH, L-BSO enhances oxidative stress, making it a critical tool in studying redox biology and chemotherapeutic sensitization . Its molecular structure includes a sulfoximine group, which distinguishes it from natural sulfur-containing amino acids like methionine . L-BSO is widely used in preclinical research to model oxidative damage and evaluate therapeutic strategies targeting GSH-dependent pathways .

准备方法

Synthetic Routes and Reaction Conditions: L-Buthionine can be synthesized through a multi-step chemical process. One common method involves the reaction of L-serine with methanesulfonyl chloride to form L-serine methyl ester. This intermediate is then reacted with butylamine to produce this compound. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate and purify the final product.

化学反应分析

Types of Reactions: L-Buthionine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfoximine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

L-Buthionine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a tool to study oxidative stress mechanisms.

Biology: Employed in studies to understand the role of glutathione in cellular processes.

Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents by depleting glutathione levels in cancer cells.

Industry: Utilized in the development of novel drug delivery systems, such as dendrimer nanoformulations, to improve the delivery and efficacy of therapeutic agents.

作用机制

L-Buthionine exerts its effects by irreversibly inhibiting gamma-glutamyl synthetase, the enzyme responsible for the first step in glutathione synthesis. This inhibition leads to a decrease in intracellular glutathione levels, resulting in increased oxidative stress within the cell. The elevated oxidative stress can induce apoptosis in cancer cells, making this compound a valuable compound in cancer research. The molecular targets involved include the gamma-glutamyl synthetase enzyme and the pathways related to oxidative stress and apoptosis.

相似化合物的比较

Structural Analogs

D,L-Buthionine

- Structure: D,this compound (CAS 3343-64-4) is a racemic mixture lacking the sulfoximine group present in L-BSO. Its molecular formula is C₈H₁₇NO₂S, with a molecular weight of 191.29 g/mol .

- It is less potent in modulating GSH levels .

- Applications: Primarily used in biochemical assays to study amino acid transport and metabolism .

| Parameter | This compound-(S,R)-sulfoximine (L-BSO) | D,this compound |

|---|---|---|

| CAS Number | 83730-53-4 | 3343-64-4 |

| Molecular Weight | 222.29 g/mol | 191.29 g/mol |

| Key Functional Group | Sulfoximine | Thioether |

| Biological Role | γ-GCS inhibitor, GSH depletion | Substrate analog, no GSH modulation |

| Research Use | Oxidative stress models, cancer therapy | Enzymatic transport studies |

L-Methionine

- Structure: A natural sulfur-containing amino acid (C₅H₁₁NO₂S) with a thioether group.

- Function: Essential for protein synthesis and methylation reactions.

- Oxidation Studies : L-Methionine undergoes selective oxidation catalyzed by iron-salen complexes, a process distinct from L-BSO’s irreversible enzyme inhibition .

Functional Analogs

Trolox

- Mechanism : A water-soluble vitamin E analog and antioxidant. Unlike L-BSO, Trolox scavenges free radicals, opposing oxidative stress rather than inducing it .

- Applications : Used to study antioxidant efficacy in neurodegenerative and cardiovascular diseases .

L-Ergothioneine

- Mechanism: A naturally occurring thiol compound that scavenges reactive oxygen species (ROS).

Pharmacological Comparators

Sulforaphane

- Mechanism : Induces glutathione synthesis via Nrf2 activation, opposing L-BSO’s effect. Used to restore GSH in neurodegenerative models .

- Therapeutic Context : Both compounds are studied in schizophrenia and cancer, but with opposing mechanisms (GSH elevation vs. depletion) .

Key Research Findings

- Cancer Therapy : Pre-treatment with 50 µM L-BSO for 24 hours reduced GSH levels by 80% in A2780 cis-R ovarian cancer cells, enhancing platinum compound efficacy .

- Neurobiology : L-BSO-induced GSH depletion in rat brain cells shifted glutamate balance, mimicking schizophrenia-like excitability patterns .

- Nanoformulations: L-BSO encapsulated in polyurea dendrimers (PUREG4-FA2) showed pH-dependent release, with burst release within 4 hours at pH 7.4, improving bioavailability in tumor models .

生物活性

L-Buthionine (also known as this compound-S,R-sulfoximine or BSO) is a potent inhibitor of gamma-glutamylcysteine synthetase, the enzyme responsible for the synthesis of glutathione (GSH), a critical antioxidant in cellular defense against oxidative stress. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and implications in clinical settings.

This compound functions primarily by depleting intracellular GSH levels, which leads to increased oxidative stress within cells. The depletion of GSH can trigger various cellular responses, including apoptosis and altered cell signaling pathways. Specifically, BSO inhibits GSH synthesis by blocking the rate-limiting step in its biosynthesis, which can sensitize cells to oxidative damage and enhance the efficacy of certain chemotherapeutic agents.

Effects on Cellular Viability

Research has demonstrated that BSO can significantly affect cellular viability across different cell types. For instance, studies have shown that BSO treatment reduces cell viability in cancer cells by enhancing their sensitivity to chemotherapy drugs such as cisplatin and gemcitabine. In a study involving gallbladder cancer cells, pretreatment with BSO resulted in a 44% reduction in cell viability when combined with cisplatin treatment compared to control groups .

Case Studies and Research Findings

-

Cancer Therapy :

- In phase I clinical trials, BSO was administered to patients with advanced cancers (ovarian, lung, breast) and resulted in significant GSH depletion without major toxicity . This depletion was associated with enhanced sensitivity to chemotherapeutic agents.

- A study indicated that continuous infusion of BSO led to a decrease in peripheral blood mononuclear cell GSH levels by approximately 40% after six doses .

- Neuroprotection :

- Cardiovascular Effects :

Table 1: Summary of Biological Effects of this compound

Table 2: Clinical Outcomes from Phase I Trials

| Patient Type | Treatment | GSH Depletion (%) | Toxicity Observed |

|---|---|---|---|

| Advanced Cancer Patients | BSO + Chemotherapy | 40% | Occasional nausea/vomiting |

| Ovarian Cancer | Continuous Infusion | 40% | Minimal toxicity noted |

| Lung Cancer | Continuous Infusion | 40% | No significant adverse effects |

属性

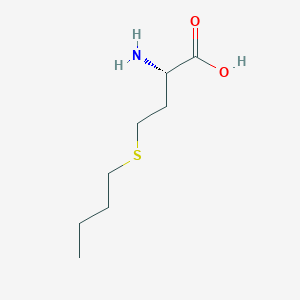

IUPAC Name |

(2S)-2-amino-4-butylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXPOJCFVMVAX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。